molecular formula C23H30N2O3 B6063999 2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No.: B6063999
M. Wt: 382.5 g/mol
InChI Key: YKRPLRNEHCEMKS-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of phenoxyethanone derivatives. This compound is characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to an ethanone moiety. Additionally, it contains a piperazine ring substituted with a methoxyphenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

  • Step 1: Synthesis of 4-tert-butylphenol

    • Starting material: Phenol
    • Reagent: tert-Butyl chloride
    • Catalyst: Aluminum chloride (Friedel-Crafts alkylation)
    • Reaction conditions: Anhydrous conditions, room temperature
  • Step 2: Formation of 4-tert-butylphenoxyethanone

    • Starting material: 4-tert-butylphenol
    • Reagent: Chloroacetyl chloride
    • Catalyst: Base (e.g., sodium hydroxide)
    • Reaction conditions: Anhydrous conditions, reflux
  • Step 3: Synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

    • Starting material: 2-methoxyphenylpiperazine
    • Reagent: Chloroacetyl chloride
    • Catalyst: Base (e.g., sodium hydroxide)
    • Reaction conditions: Anhydrous conditions, reflux
  • Step 4: Coupling Reaction

    • Starting materials: 4-tert-butylphenoxyethanone and 1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
    • Catalyst: Base (e.g., potassium carbonate)
    • Reaction conditions: Anhydrous conditions, reflux

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

  • Oxidation

    • Reagents: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
    • Conditions: Acidic or basic medium
    • Major products: Oxidized derivatives of the phenoxy and piperazine rings
  • Reduction

    • Reagents: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
    • Conditions: Anhydrous conditions, room temperature
    • Major products: Reduced derivatives of the ethanone moiety
  • Substitution

    • Reagents: Nucleophiles (e.g., amines, thiols)
    • Conditions: Basic medium, elevated temperature
    • Major products: Substituted derivatives on the phenoxy or piperazine rings

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in anhydrous ethanol

    Substitution: Amines in basic medium (e.g., sodium hydroxide)

Scientific Research Applications

2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone has several scientific research applications, including:

  • Medicinal Chemistry

    • Investigated as a potential therapeutic agent for various diseases
    • Studied for its pharmacological properties, including receptor binding and activity
  • Pharmacology

    • Used in the study of drug-receptor interactions
    • Evaluated for its effects on various biological pathways
  • Chemistry

    • Employed as a building block in the synthesis of more complex molecules
    • Used in the development of new synthetic methodologies
  • Industry

    • Potential applications in the development of new materials and chemicals
    • Studied for its properties as a chemical intermediate

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Tert-butylphenoxy)-1-[4-(2-chlorophenyl)piperazin-1-yl]ethanone
  • 2-(4-Tert-butylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
  • 2-(4-Tert-butylphenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]ethanone

Uniqueness

2-(4-Tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone is unique due to the presence of the methoxy group on the phenyl ring of the piperazine moiety. This structural feature can influence the compound’s pharmacological properties, receptor binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-23(2,3)18-9-11-19(12-10-18)28-17-22(26)25-15-13-24(14-16-25)20-7-5-6-8-21(20)27-4/h5-12H,13-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRPLRNEHCEMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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